molecular formula C10H9KN2O2 B3339337 potassium (2-methyl-1H-benzimidazol-1-yl)acetate CAS No. 1015533-35-3

potassium (2-methyl-1H-benzimidazol-1-yl)acetate

Cat. No.: B3339337
CAS No.: 1015533-35-3
M. Wt: 228.29 g/mol
InChI Key: XRPVBBDULKSUIF-UHFFFAOYSA-M
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Description

Potassium (2-methyl-1H-benzimidazol-1-yl)acetate is a chemical compound with the molecular formula C10H10KN2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Mechanism of Action

Target of Action

Potassium (2-methyl-1H-benzimidazol-1-yl)acetate is a benzimidazole derivative. Benzimidazole compounds have been found to interact with a variety of biological targets, including bacterial and fungal proteins . .

Mode of Action

The mode of action of benzimidazole derivatives often involves binding to their target proteins, disrupting their normal function . This can lead to a variety of downstream effects, depending on the specific target and the biological system in which it operates.

Biochemical Pathways

Benzimidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For example, some benzimidazole compounds have been found to inhibit the growth of bacteria and fungi, potentially by disrupting essential biochemical pathways in these organisms . .

Pharmacokinetics

The pharmacokinetics of benzimidazole derivatives can vary widely, depending on their specific chemical structure . Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence the bioavailability of these compounds.

Result of Action

The molecular and cellular effects of benzimidazole derivatives can be diverse, depending on their specific targets and mode of action . Some benzimidazole compounds have been found to inhibit the growth of bacteria and fungi, suggesting that they may have antimicrobial effects . .

Action Environment

The action, efficacy, and stability of benzimidazole derivatives can be influenced by a variety of environmental factors . For example, the pH and temperature of the environment can affect the solubility and stability of these compounds, potentially influencing their bioavailability and efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2-methyl-1H-benzimidazol-1-yl)acetate typically involves the reaction of 2-methylbenzimidazole with potassium hydroxide and chloroacetic acid. The reaction is carried out in an aqueous medium under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-methyl-1H-benzimidazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can exhibit unique biological and chemical properties .

Scientific Research Applications

Potassium (2-methyl-1H-benzimidazol-1-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its potassium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

potassium;2-(2-methylbenzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.K/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14;/h2-5H,6H2,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPVBBDULKSUIF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9KN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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